An In-depth Technical Guide to Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate: Structure, Properties, and Therapeutic Potential
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Their therapeutic versatility stems from the ability of the quinoxaline ring system to interact with various biological targets. This guide focuses on a specific, highly functionalized derivative: Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate. We will delve into its structural characteristics, physicochemical properties, synthesis, and its significant potential as a modulator of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.
Molecular Structure and Tautomerism
The chemical structure of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is characterized by a quinoxaline core substituted with two chlorine atoms at positions 6 and 7, a hydroxyl group at position 3, and an ethyl carboxylate group at position 2.
It is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, Ethyl 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate. This keto-enol tautomerism is a common feature of hydroxylated nitrogen-containing heterocyclic systems. For the purpose of this guide, and reflecting its common designation in chemical databases, we will primarily refer to the compound by its CAS number 60578-70-3 and often use the name corresponding to its more stable keto tautomer.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical and Computed Properties
While experimental data for Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is not extensively available in peer-reviewed literature, a profile of its key properties can be assembled from chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 60578-70-3 | [3] |
| Molecular Formula | C₁₁H₈Cl₂N₂O₃ | [3] |
| Molecular Weight | 287.10 g/mol | [3] |
| Appearance | Off-white solid | [4] |
| XLogP3 | 2.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 67.8 Ų | [3] |
| Density (predicted) | 1.58 g/cm³ | [3] |
| Refractive Index (predicted) | 1.654 | [3] |
Synthesis Pathway: A Logical Progression
The synthesis of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is logically approached via a two-step process starting from 4,5-dichloro-1,2-phenylenediamine. The general strategy involves the formation of the quinoxaline ring system followed by esterification.
Caption: Proposed synthesis workflow for the title compound.
Step 1: Synthesis of 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid
The initial and critical step is the condensation of 4,5-dichloro-1,2-phenylenediamine with an α-keto ester, typically diethyl 2-oxomalonate. This reaction constructs the core quinoxaline scaffold.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of diethyl 2-oxomalonate to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
Step 2: Esterification to Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
The carboxylic acid intermediate is then converted to its corresponding ethyl ester via a classic Fischer esterification.[5]
Protocol:
-
Reaction Setup: Suspend the 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of ethanol helps to drive it towards the product side.
-
Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a weak base, such as a saturated sodium bicarbonate solution. The crude product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate.
Biological Activity and Mechanism of Action: A Focus on NMDA Receptor Antagonism
The primary pharmacological interest in Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate stems from the known activity of its carboxylic acid precursor, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid (often abbreviated as diCl-HQC).
The Role of the Carboxylic Acid Precursor (diCl-HQC)
Research has shown that diCl-HQC is a potent antagonist at excitatory amino acid receptors, specifically the NMDA and kainate receptors.[4] It has been demonstrated to antagonize NMDA-induced excitation in frog spinal cord preparations with a potency similar to the well-known NMDA receptor antagonist, D-AP7.[4] Further studies in rat brain slices confirmed its antagonistic activity at both NMDA and kainate receptors.[4][6]
The over-activation of NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and death.[5] This makes NMDA receptor antagonists promising therapeutic agents for a range of neurological conditions.
The Ethyl Ester as a Potential Prodrug
It is a common strategy in drug development to convert a pharmacologically active carboxylic acid into an ester to improve its pharmacokinetic properties. Esters are generally more lipophilic than their corresponding carboxylic acids, which can lead to:
-
Enhanced Bioavailability: The increased lipophilicity can improve absorption across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.
-
Prodrug Strategy: The ester itself may be inactive but is metabolized in vivo by esterases to release the active carboxylic acid. This approach can be used to improve drug delivery to the target site.
Given this, it is highly probable that Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is synthesized and investigated as a prodrug of diCl-HQC, with the aim of achieving better central nervous system penetration and overall efficacy as an NMDA receptor antagonist.
Caption: Proposed prodrug mechanism of action.
Future Perspectives and Applications
The development of potent and selective NMDA receptor antagonists remains an active area of research for the treatment of various neurological and psychiatric disorders, including:
-
Epilepsy
-
Ischemic stroke
-
Traumatic brain injury
-
Neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease)
-
Depression
The potential of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate as a prodrug for a potent NMDA receptor antagonist makes it a compound of significant interest for further investigation. Future studies should focus on obtaining detailed experimental data on its physicochemical properties, optimizing its synthesis, and conducting comprehensive pharmacological and toxicological evaluations to validate its therapeutic potential.
References
- Abu-Hashem, A. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 6(3), 55-89.
- Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 18(1), 3-21.
- Chemli, Y., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2313.
- Christensen, I. T., et al. (1990). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors. European Journal of Pharmacology, 184(1), 209-212.
- Gontova, T. M., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.
- Birch, P. J., et al. (1990). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. British Journal of Pharmacology, 100(3), 489-492.
- Demirci, F., et al. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED-QUINOXALINE DERIVATIVES. FABAD Journal of Pharmaceutical Sciences, 29(1-2), 1-8.
- Kotha, S., & Khedkar, P. (2005). Fischer Esterification. In Name Reactions in Heterocyclic Chemistry (pp. 503-506). John Wiley & Sons, Inc.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
- Mondal, S., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 570-576.
- Montero, V., et al. (2021). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP, 4(2), 108-126.
-
PubChem. (n.d.). Ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Rana, R., & Singh, V. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Letters in Drug Design & Discovery, 19(1), 2-15.
- Singh, R., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 279, 116866.
- Vyklicky, L., Jr, & Patneau, D. K. (2020). Pharmacology of NMDA Receptors. In Glutamate Receptors (pp. 13-43). Springer, Cham.
Sources
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
